8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with the molecular formula C15H20N2O6S This compound is notable for its unique spirocyclic structure, which includes both a dioxane ring and an azaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps:
Formation of the Nitrobenzene Intermediate: The initial step involves the nitration of 4-ethylsulfonylbenzene to introduce a nitro group at the ortho position relative to the ethylsulfonyl group.
Cyclization: The nitrobenzene intermediate undergoes a cyclization reaction with a suitable diol to form the dioxane ring.
Spirocyclization: The final step involves the formation of the spirocyclic structure by reacting the dioxane intermediate with an azaspirodecane precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme interactions and inhibition.
Industrial Chemistry: Potential use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
8-[4-(Ethylsulfonyl)-2-aminophenyl]-1,4-dioxa-8-azaspiro[4.5]decane: Similar structure but with an amino group instead of a nitro group.
Uniqueness
8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous.
Properties
IUPAC Name |
8-(4-ethylsulfonyl-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-2-24(20,21)12-3-4-13(14(11-12)17(18)19)16-7-5-15(6-8-16)22-9-10-23-15/h3-4,11H,2,5-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCEECUTHVXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650195 |
Source
|
Record name | 8-[4-(Ethanesulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-61-5 |
Source
|
Record name | 8-[4-(Ethanesulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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